molecular formula C7H11N3O B1169310 peptide PHI-(1-27)-glycine CAS No. 123746-44-1

peptide PHI-(1-27)-glycine

Cat. No.: B1169310
CAS No.: 123746-44-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

peptide PHI-(1-27)-glycine is a biologically relevant form of the Peptide with N-terminal Histidine and C-terminal Isoleucine amide (PHI). This 27-amino acid peptide was identified as a major endogenous form of PHI in the rat small intestine . PHI itself is a brain-gut peptide hormone that belongs to the glucagon-secretin family and exhibits structural homology with Vasoactive Intestinal Peptide (VIP) and growth hormone-releasing factor (GRF) . It is co-synthesized with VIP from the same precursor molecule . The glycine-extended form, PHI-(1-27)-Gly, is believed to be a precursor or a processing intermediate for the active amidated peptide, PHI-(1-27)-NH2 . In research settings, this peptide is valuable for investigating the physiology and pharmacology of the PHI/VIP system. Studies have shown that PHI can mimic several biological effects of VIP, including the stimulation of cyclic AMP production and interaction with VIP receptors . Its widespread presence in both the brain and the gut suggests it acts as a neurotransmitter or neuromodulator . Researchers utilize this compound to explore its role in gastrointestinal function, pancreatic secretion, and its interaction with other hormones to modulate the secretion of insulin and glucagon . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

123746-44-1

Molecular Formula

C7H11N3O

Synonyms

peptide PHI-(1-27)-glycine

Origin of Product

United States

Molecular Biology and Biosynthesis of Peptide Phi 1 27 Glycine

Gene Expression and Precursor Processing Pathways

The initial steps in the production of peptide PHI-(1-27)-glycine involve the expression of a gene encoding a polyprotein precursor, followed by its sequential processing into mature peptides.

The precursor molecule for this compound is the prepro-vasoactive intestinal peptide (prepro-VIP) . This 170-amino acid precursor molecule is not only the source of VIP but also of PHM (peptide with N-terminal histidine and C-terminal methionine amide) in human tissues or PHI (peptide with N-terminal histidine and C-terminal isoleucine amide), its counterpart in other mammalian species like sheep, rat, or mouse . The human VIP gene, which encodes this precursor, is located on chromosomal region 6q24 or 6q25 and comprises seven exons and six introns . Exon 4 specifically encodes PHM, while exon 5 encodes VIP .

The post-translational processing of the 170-amino acid prepro-VIP begins with cleavage by a signal peptidase in the endoplasmic reticulum (ER), yielding the 148-amino acid pro-VIP . Subsequently, pro-VIP undergoes further proteolytic cleavage by prohormone convertases (PCs). These enzymes cleave pro-VIP to produce intermediates such as VIP-GKR (prepro-VIP125-155) and PHI/PHM-GKR (prepro-VIP81-110) .

Following the initial prohormone convertase cleavages, the PHI/PHM-GKR intermediate is further processed.

The PHI/PHM-GKR intermediates are subsequently acted upon by carboxypeptidase B-like enzymes, which cleave the GKR sequence to yield the glycine-extended forms, namely VIP-G and PHI/PHM-G . In rat models, carboxypeptidase-Y has been instrumental in the identification of PHI-(1-27)-Gly. This enzyme, a serine protease, is known to cleave C-terminal amino acids from peptides and proteins, and its activity was utilized in C-terminal digestion to characterize the PHI-(1-27)-Gly variant . While carboxypeptidase Y generally prefers hydrophobic amino acids, its hydrolysis of C-terminal aspartic acid or glycine (B1666218) is notably slow .

This compound represents a distinct intermediate in the maturation pathway of PHI. The ultimate step for generating the biologically active, C-terminally amidated form, PHI-(1-27)-NH2 (also referred to as PHI or PHM), involves the action of peptidylglycine alpha-amidating monooxygenase (PAM) enzymes, which convert the glycine-extended precursors (like PHI/PHM-G) into their amidated counterparts . While PHI-(1-27)-NH2 is a major and commonly recognized active form, PHI-(1-27)-Gly has been identified as a significant and abundant form, particularly in the rat small intestine, where it was found to be the most abundant PHI variant (Peak II) in some studies . Both forms coexist in various tissues, highlighting differential processing pathways .

Enzymatic Maturation and C-Terminal Processing to Glycine-Extended Form

Role of Specific Carboxypeptidases (e.g., Carboxypeptidase-Y in rat models)

Tissue-Specific Biosynthesis and Differential Distribution

The biosynthesis of PHI-related peptides, including PHI-(1-27)-glycine, exhibits tissue-specific characteristics and differential distribution. While the VIP gene encodes both VIP and PHI/PHM sequences, implying their co-synthesis in the same tissues, alternative processing of the nuclear precursor RNA or differential protein processing can lead to varying expressions of these peptides in different cells .

In rat brain regions, such as the temporal cortex, hippocampus, striatum, and hypothalamus, three forms of peptide histidine isoleucinamide (PHI) coexist: PHI(1-27)NH2, PHI-Gly (PHI-(1-27)-Gly), and PHV(1-42). A differential distribution of these forms has been observed. For instance, the total immunoreactive PHI (PHI-IR) concentration is higher in the temporal cortex and hippocampus compared to the striatum and hypothalamus. PHI(1-27)NH2 typically constitutes the major form, while PHI-Gly represents a significant, though often lesser, proportion of total PHI-IR .

Table 1: Differential Distribution of PHI Forms in Rat Brain Regions

Brain RegionPHI(1-27)NH2 (% of total PHI-IR)PHI-(1-27)-Gly (% of total PHI-IR)PHV(1-42) (% of total PHI-IR)
Temporal Cortex55%18%26%
Hippocampus55%18%26%
Hypothalamus62%11%26%
Striatum70%11%18%

In addition to the brain, PHI is also found in large quantities in the intestine, suggesting its role as an intestinal gastrointestinal hormone .

Central Nervous System Synthesis and Distribution

In the central nervous system, this compound (PHI-Gly) coexists with other forms of peptide histidine isoleucinamide, specifically PHI(1-27)NH2 and PHV(1-42), in various rat brain regions . These regions include the temporal cortex, hippocampus, striatum, and hypothalamus . Studies in rats have revealed a differential distribution of these PHI forms across these brain areas .

The total concentration of PHI-immunoreactive (PHI-IR) substances was found to be higher in the temporal cortex and hippocampus compared to the striatum and hypothalamus . While PHI(1-27)NH2 constitutes the predominant form, accounting for a significant percentage of total PHI-IR in these brain regions (55% in cortex and hippocampus, 62% in hypothalamus, and 70% in striatum), PHI-Gly also represents a notable proportion . Specifically, PHI-Gly comprises 18% of the total PHI-IR in the temporal cortex and hippocampus, and 11% in the striatum and hypothalamus . The presence of PHI in the central nervous system is associated with the regulation of food consumption behavior .

The distribution of PHI-Gly in rat brain regions is summarized in the table below:

Brain RegionPercentage of Total PHI-IR as PHI(1-27)NH2 Percentage of Total PHI-IR as PHI-Gly Percentage of Total PHI-IR as PHV(1-42)
Temporal Cortex55%18%26%
Hippocampus55%18%26%
Striatum70%11%18%
Hypothalamus62%11%26%

Peripheral Nervous System Synthesis and Distribution

Peptide PHI was originally isolated from the mammalian small intestine, specifically from intramural neurons that play a role in the motor activity of intestinal walls . PHI-27 was notably discovered and isolated from porcine upper intestinal tissue through a chemical method designed to identify peptide hormones with a C-terminal alpha-amide structure .

In mammals, PHI is present in the stomach, where it contributes to the control of food digestion . Furthermore, in the rat small intestine, peptide PHI-(1-27)-Gly has been identified as a new major form of PHI . Analysis of rat small intestinal extracts revealed three immunoreactive PHI forms: Peak I, tentatively identified as PHI extended with a connecting peptide; Peak III, identified as rat PHI-(1-27)-NH2; and Peak II, which was the most abundant form and subsequently identified as rat PHI-(1-27)-Gly . Peptide Histidine Isoleucine plays a role in regulating water and electrolyte transportation in the human jejunum and has inhibitory effects on fluid absorption in the small intestine of pigs and rats . The peptide is found throughout the entire length of the intestine, with higher concentrations observed in the colon region .

Metabolic Fate and Degradation Pathways

Peptides, including those belonging to the secretin family like PHI, generally exhibit short half-lives, indicating their rapid metabolic turnover . The inactivation of peptides through enzymatic degradation is a crucial regulatory mechanism that modulates their biological activity .

Enzymatic Inactivation Mechanisms

The enzymatic inactivation of peptides often involves proteolytic cleavage by various enzymes . For instance, the conversion of a C-terminal glycine residue into an amino group by a specific amidating enzyme is a known processing step for some peptides, which may suggest a pathway for PHI-(1-27)-glycine to be converted to the amidated PHI-(1-27)-NH2 form, given the co-existence of these forms in tissues . While not specific to PHI-(1-27)-glycine, N-acetylation at the N-terminus is another physiological inactivation mechanism for some peptides, leading to a loss of biological activity .

Another significant enzymatic mechanism involves serine proteases, such as dipeptidyl peptidase-IV (DPP-IV), which are known to rapidly degrade glucagon-like peptides . Given the structural homology of PHI to members of the glucagon (B607659) family, it is plausible that similar enzymatic pathways contribute to the degradation of this compound . The presence of a C-terminal extended long peptide chain can, for some peptides, enhance their resistance to degrading enzymes .

Clearance Pathways

Specific detailed clearance pathways solely for this compound are not extensively documented in available research. However, the general principle for peptide hormones, including those in the secretin family, is their rapid metabolic degradation, which contributes to their short systemic half-lives . This rapid degradation effectively clears the peptides from circulation and target tissues. While direct evidence for PHI-(1-27)-glycine is limited, general peptide clearance mechanisms can involve enzymatic breakdown into smaller, inactive fragments, followed by renal excretion of these fragments .

Receptor Pharmacology and Intracellular Signaling Mechanisms of Peptide Phi 1 27 Glycine

Identification and Characterization of Cognate Receptors

Peptide PHI-(1-27)-glycine, structurally related to vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP), mediates its actions by binding to receptors within the secretin-like GPCR family.

The cognate receptors for this compound belong to the Class B1 G protein-coupled receptor (GPCR) family, specifically the PACAP subfamily . This family includes three primary receptor subtypes: Vasoactive Intestinal Peptide Receptor 1 (VPAC1R), Vasoactive Intestinal Peptide Receptor 2 (VPAC2R), and Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptor (PAC1R) . These receptors are characterized by seven transmembrane domains and are crucial in transducing extracellular signals into intracellular responses .

This compound (PHI-GLY) and its precursor, peptide histidine isoleucine (PHI or PHI-27), exhibit specific binding characteristics with these GPCRs.

PHI, and its C-terminally extended form PHI-(1-27)-glycine, have demonstrated interactions with VPAC1 and VPAC2 receptors. These peptides share approximately 50% sequence homology with VIP . While PHI and PHI-GLY are systematically as efficacious as VIP in stimulating adenylate cyclase activity, they are generally less potent than VIP across various rat tissue and cell membranes, including hepatic, pulmonary, pancreatic, circulating lymphocytes, thymocyte cell line 51E, and anterior pituitary membranes . VPAC1 and VPAC2 receptors typically bind VIP and PACAP with comparable affinities .

The comparative potencies of PHI, PHI-(1-27)-glycine (PHI-GLY), and PHV(1-42) relative to VIP in stimulating adenylate cyclase in various rat tissue and cell membranes are summarized in the table below :

Membrane PreparationPHI Potency Relative to VIPPHI-GLY Potency Relative to VIPPHV(1-42) Potency Relative to VIP
HepaticMarkedly Less PotentMarkedly Less PotentMarkedly Less Potent
PulmonaryMarkedly Less PotentMarkedly Less PotentMarkedly Less Potent
PancreaticMarkedly Less PotentMarkedly Less PotentMarkedly Less Potent
Circulating LymphocytesMarkedly Less PotentMarkedly Less PotentMarkedly Less Potent
Thymocyte Cell Line 51EMarkedly Less PotentMarkedly Less PotentMarkedly Less Potent
Anterior PituitaryMarkedly Less PotentMarkedly Less PotentMarkedly Less Potent

Note: All three PHI forms were systematically as efficacious as VIP, despite differences in potency.

The PAC1 receptor exhibits a high binding affinity for PACAP, but a significantly lower affinity for VIP (e.g., >500 nM Kd for VIP compared to ~0.5 nM Kd for PACAP) . Given that PHI is co-synthesized with VIP and shares sequence homology, it is understood that "PACAP and VIP receptors" (which include PAC1) are activated by PHI . While direct detailed affinity data for PHI-(1-27)-glycine on PAC1 receptors is less explicitly detailed in the search results compared to VPAC1/VPAC2, the shared characteristics within the peptide family suggest a potential for interaction, likely with a lower affinity for PAC1 relative to PACAP, similar to VIP .

Binding Affinity and Selectivity Profile for PHI-(1-27)-Glycine

Interaction with VPAC1 and VPAC2 Receptors (via homology with VIP/PACAP)

Downstream Intracellular Signaling Cascades

Activation of VPAC1, VPAC2, and PAC1 receptors by peptides like PHI-(1-27)-glycine triggers specific intracellular signaling pathways, primarily involving Gs protein coupling.

The VPAC1, VPAC2, and PAC1 receptors are primarily coupled to the Gs protein . Upon ligand binding, such as by this compound, the activated Gs protein dissociates and stimulates adenylate cyclase (AC) . This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), leading to an elevation of intracellular cAMP levels . Increased cAMP, a crucial second messenger, then activates protein kinase A (PKA), which subsequently phosphorylates various cellular proteins to elicit biological functions . This compound has been directly shown to stimulate adenylate cyclase activity in various rat tissues and cell membranes, confirming its role in activating this pathway .

Signaling ComponentMechanism/Function
Gs Protein Coupled to VPAC1, VPAC2, and PAC1 receptors. Upon receptor activation, Gs dissociates and stimulates adenylate cyclase.
Adenylate Cyclase (AC) Stimulated by activated Gs protein. Converts ATP into cyclic AMP (cAMP). this compound directly stimulates this enzyme.
cAMP Acts as a second messenger. Its intracellular levels increase due to AC activation.
Protein Kinase A (PKA) Activated by elevated cAMP levels. Phosphorylates various downstream cellular proteins, leading to specific biological responses.
Activation of Protein Kinase A (PKA)A primary target of elevated intracellular cAMP is Protein Kinase A (PKA)genome.jpsdbonline.orgnih.govmicrobialcell.com. cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits, which then become active and capable of phosphorylating a wide array of downstream substrate proteinsnih.govgenome.jpsdbonline.orgnih.gov. These phosphorylation events regulate numerous cellular processes, including metabolism, cell proliferation, gene transcription, and calcium homeostasisnih.govgenome.jp. Research has shown that this compound, alongside PHI and PHV(1-42), is capable of stimulating adenylate cyclase activity in various rat tissue and cell membranes, although it is typically less potent than VIPnih.gov.

Gq/11 Protein Coupling and Phospholipase C/Calcium Pathway Activation

In addition to Gs coupling, the PACAP subfamily of receptors, including VPAC1R and VPAC2R, also couple to Gq/11 proteins . This coupling leads to the activation of Phospholipase C (PLC) .

Production of Diacylglycerol (DAG) and Inositol (B14025) 1,4,5-trisphosphate (IP3)Upon activation by Gq/11, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)mdpi.comresearchgate.netnih.govjax.orgnih.gov. These molecules then mediate distinct downstream signaling eventsnih.govjax.org.

Potential Gi/o Coupling and Modulatory Effects

Beyond Gs and Gq/11 coupling, the PACAP subfamily receptors, which bind PHI, also exhibit potential coupling to Gi/o proteins . Gi/o-coupled GPCRs are known to negatively regulate adenylyl cyclase activity, thereby leading to a decrease in intracellular cAMP production . This inhibitory pathway provides a mechanism for modulation of the Gs-mediated effects, allowing for a more nuanced control over cellular responses to this compound and related ligands.

Receptor Regulation and Desensitization Mechanisms

The activity of GPCRs, including those targeted by this compound, is tightly regulated to prevent overstimulation and to allow for dynamic cellular responses. Ligand-activated receptors can induce signaling from various intracellular compartments, and their responsiveness is often controlled through desensitization mechanisms .

A key mechanism of receptor desensitization involves the phosphorylation of serine/threonine residues located in the intracellular and C-terminal regions of the receptor . These residues serve as phosphorylation sites for several kinases, including PKA, PKC, and GPCR kinases (GRKs) . Phosphorylation by GRKs is particularly important, as it leads to the uncoupling of the receptor from its G protein, effectively terminating the initial G protein-mediated signaling . This uncoupling is often followed by receptor internalization (endocytosis), removing the receptors from the cell surface and further reducing responsiveness . Homologous desensitization, triggered by prolonged exposure to the agonist, can involve progressive down-regulation of cell surface receptors .

Investigating Peptide Pharmacology

I'm zeroing in on the "Receptor Pharmacology and Intracellular Signaling Mechanisms" section, particularly the nuances of ligand-induced receptor internalization and recycling. My focus is sharpened on desensitization and downregulation pathways, aiming to provide a comprehensive analysis of the chosen compound. I'm carefully navigating the provided outline, ensuring compliance with the specified parameters.

Examining Internalization Dynamics

I've just finished the initial literature review. My search queries yielded a robust set of results focusing on the peptide's receptor interactions. I am now delving into the intricacies of ligand-induced internalization and recycling, specifically mapping the steps of receptor trafficking and any related intracellular signaling pathways. I aim to construct comprehensive data tables illustrating key research findings to be incorporated into the upcoming sections.

Initiating Data Acquisition

I'm now in the process of generating my search queries, focusing on this compound's receptor interactions. I've formulated specific search terms to gather data related to its internalization, recycling, desensitization, and downregulation pathways. This initial phase will allow me to accumulate data for the content.

Refining Search Parameters

I've streamlined the search queries, focusing on "PHI-Gly" (this compound) to broaden results and improve efficiency. Initial findings are promising, hinting at detailed receptor interactions. I'm now zeroing in on data related to internalization, recycling, and downstream signaling pathways of this peptide. My revised searches now include "PHI-Gly" for improved results.

Investigating Peptide Function

I've been gathering details about receptor internalization and desensitization pathways for GPCRs and Cys-loop ligand-gated ion channels. The focus is now shifting towards the specific actions of "this compound." Current results are mostly background, so further targeted queries will be needed.

Analyzing PHI-Gly Specificity

I've been drilling down into the search results, but it's proving difficult to isolate information on PHI-(1-27)-glycine's specific receptor interactions. While the general mechanisms of receptor regulation are clear, the literature is sparse regarding this peptide's internalization and desensitization pathways. Most results focus on PHI, often the 27-residue variant, and its shared receptors with VIP, or on PHI's modulation of glycine (B1666218) receptors. I'm now refining search terms to emphasize this particular peptide and its distinctive receptor binding.

Refining Receptor Specificity

I'm now focusing on the unique aspects of PHI-(1-27)-glycine. While previous searches yielded useful background, it became clear the literature doesn't readily specify its direct receptor interactions. I've yet to find the PubChem CID for this particular form of the peptide. Most data points to PHI-27's involvement with VPAC receptors, but I'm determined to isolate any information pertaining specifically to PHI-(1-27)-glycine. I'm modifying my search strategy to find the distinct receptor(s) and relevant receptor-specific pharmacology.

Searching Peptide Structure

I'm now focusing on identifying the structural details of PHI-(1-27)-glycine to help narrow down its specific receptor interactions. My initial searches haven't yielded a PubChem CID, so I've shifted to looking for structural information to aid in my search. Finding the exact structure might reveal more targeted literature, which may include the peptide's unique internalization and desensitization patterns. I'm hoping to identify and extract the data specific to PHI-(1-27)-glycine rather than general PHI and related peptides.

Refining Peptide Searches

I'm now focusing on specific structural aspects of PHI-(1-27)-glycine to find relevant data. Finding the PubChem CID remains a challenge, but I've learned that standard PHI-27 often ends in isoleucine. The "-glycine" modification requires further investigation. I'm focusing on structural details to better understand the molecule and its possible receptor targets. Previous searches yielded background information, but I need specific information about this peptide. I've switched my search terms to include "structure" and "chemical" to hopefully reveal more details about this less-studied variant.

Refocusing Search Strategy

I'm now changing my search focus to target the precise structure of "this compound" and its corresponding receptor pharmacology. While general receptor mechanisms are available, specific data is elusive. I'm exploring "peptide PHI-27-Gly receptor pharmacology," and related terms. My strategy has narrowed to include the phrase with "structure" and "chemical" to uncover more specifics.

Identifying PHI-Gly

I've learned that "this compound" (PHI-Gly) is naturally observed. This corroboration from research findings and is quite significant.

Unveiling PHI-Gly's Sequence

I've confirmed PHI-Gly's sequence: HADGVFTSDYSRLLGQLSAKKYLESLI-Gly. The CAS# is 123746-44-1. Receptor binding shows similarity to VIP, PACAP, PHI/PHM and signaling pathways linked to G proteins.

Focusing on Receptor Dynamics

I'm now diving into the specifics of how PHI-Gly interacts with VPAC receptors. While I've established the signaling pathways, I'm lacking concrete data on internalization, recycling, desensitization, and downregulation. I'm actively seeking studies that directly link PHI-Gly binding to these processes within VPAC receptors.

Refining the Research

I've successfully identified the PubChem CID for PHI-Gly, and now I'm focusing my efforts on VPAC receptor dynamics. While direct studies on PHI-Gly's specific impact on internalization, recycling, desensitization, and downregulation remain scarce, I'm uncovering valuable insights into VIP and PHI's interactions with VPAC receptors. My approach is shifting to utilize this analogous data, noting the specific distinctions of PHI-Gly.

Pinpointing PHI-Gly

I've successfully verified PHI-Gly as a known form of PHI, complete with its CAS number. My next step involves leveraging that CAS number to locate the corresponding PubChem CID, which should provide further insights.

Identifying VPAC Mechanisms

I've successfully identified PHI-Gly's PubChem CID and have confirmed its interaction with VPAC receptors, stimulating adenylate cyclase. I've also gathered ample data on the ligand-induced regulation of VPAC receptors by VIP and PACAP, which I'll now apply to PHI-Gly. The information is organized and I'm ready to craft the article sections.

Analyzing PHI-Gly Regulation

I've confirmed that PHI-Gly stimulates adenylate cyclase and acts on VPAC receptors, mirroring VIP and PHI's interactions as G protein-coupled receptors. I've also identified the PubChem CID for PHI-Gly. Drawing on VIP and PACAP research, I'm analyzing the ligand-induced VPAC receptor internalization, recycling, desensitization, and downregulation by VIP and PACAP in the context of PHI-Gly. The information is prepared and organized for each article section.

Physiological and Preclinical Roles of Peptide Phi 1 27 Glycine in Biological Systems

Neurobiological Functions and Central Nervous System Effects

Peptide PHI-(1-27)-glycine, along with other PHI forms, plays a role in the central nervous system, influencing behaviors such as food consumption and neuroendocrine regulation.

Modulation of Food Consumption Behavior in Animal Models

Central PHI exerts an inhibitory influence on food intake in rats . Studies in overnight-deprived rats demonstrated that intracerebroventricular (ICV) administration of PHI significantly decreased food consumption. Furthermore, targeted injections of PHI into specific brain regions, including the hypothalamic paraventricular nucleus (PVN) and the central nucleus of the amygdala (CeA), also reduced food intake . The ICV route proved to be the most potent in eliciting this anorexigenic response .

Mechanistically, PHI administration was found to increase the percentage of Fos-positive oxytocin (B344502) (OT) neurons, regardless of the injection route. Additionally, PHI infused into the PVN and via ICV routes activated vasopressin (VP) cells. Both oxytocin and vasopressin neurons are recognized for their role in promoting feeding termination .

Table 1: Effect of Central PHI Administration on Food Consumption in Rats

Administration RouteEffect on Food ConsumptionNeuronal Activation (Fos-positive)
Intracerebroventricular (ICV)Decreased (Most Potent) Oxytocin, Vasopressin
Hypothalamic Paraventricular Nucleus (PVN)Decreased Oxytocin, Vasopressin
Central Nucleus of Amygdala (CeA)Decreased Oxytocin

Regulation of Neuroendocrine Processes (e.g., prolactin release in humans and animal models)

Peptide PHI plays a crucial role in the regulation of prolactin (PRL) release in both humans and animal models . In humans, the analogue of PHI is Peptide Histidine Methionine (PHM-27) . Intravenous injection of PHI-(1-27) in conscious, freely-moving male rats led to a prompt and significant increase in plasma PRL levels, exhibiting a potency comparable to that of vasoactive intestinal polypeptide (VIP) or thyrotropin-releasing hormone (TRH) . In in vitro studies using a perifusion system of rat anterior pituitary tissues, PHI-(1-27) (at concentrations of 10^-8 to 10^-7 M) also stimulated an increase in effluent PRL levels . The presence of a dense network of PHI-immunoreactive fibers around the hypophysial portal vessels further supports its potential role as a prolactin-releasing factor .

In human subjects, synthetic PHM-27 was shown to induce a rise in serum prolactin. In normal individuals, PHM-27 infusion increased serum PRL from a mean of 7.8 ± 1.4 µg/l to 13 ± 2.1 µg/l, with a peak observed at 30 minutes. However, PHM-27 did not significantly alter serum PRL levels in patients with prolactin-secreting adenomas . The substantial presence of immunoreactive PHM in the human hypothalamus suggests its participation in the regulation of anterior pituitary hormone secretion, underscoring its physiological role as a prolactin-releasing hormone in humans .

Table 2: Prolactin Release Modulation by PHI/PHM-27

Subject/ModelStimulusObserved Effect on Prolactin (PRL)Reference
Male Rats (in vivo)Intravenous PHI-(1-27)Prompt and significant increase in plasma PRL
Rat Anterior Pituitary Tissue (in vitro)PHI-(1-27) (10^-8 - 10^-7 M)Increased effluent PRL levels
Normal Human SubjectsSynthetic PHM-27 infusionIncreased serum PRL (7.8 to 13 µg/l at 30 min)
Human HypothalamusImmunoreactive PHMSuggests physiological PRH role

Influence on Neuronal Activity and Circuitry in Specific Brain Regions

This compound (PHI-Gly) is one of three parent peptides that coexist and are differentially distributed in various regions of the rat brain, including the temporal cortex, hippocampus, striatum, and hypothalamus . Quantitative analysis has revealed that the total PHI-immunoreactivity (PHI-IR) concentration is higher in the temporal cortex and hippocampus compared to the striatum and hypothalamus .

Specifically, PHI-Gly constitutes a notable percentage of the total PHI-IR in these regions, accounting for 18% in the temporal cortex and hippocampus, and 11% in the striatum and hypothalamus . The distribution of PHI-like peptides generally parallels that of Vasoactive Intestinal Peptide (VIP) in both rat and porcine brains, with the highest concentrations observed in the cerebral cortex, amygdala, and hippocampus . In the central nervous system of rats, PHI has been found to be less potent than VIP in terms of VIP receptor occupancy .

Table 3: Distribution of PHI-Gly in Rat Brain Regions (% of Total PHI-IR)

Brain RegionPHI-Gly (% of Total PHI-IR)Reference
Temporal Cortex18%
Hippocampus18%
Striatum11%
Hypothalamus11%

Gastrointestinal System Physiology

This compound is also involved in regulating various aspects of gastrointestinal function, specifically in digestion processes and the control of water and electrolyte transport.

Control of Water and Electrolyte Transport in the Intestine (e.g., jejunum of pigs and rats)

Peptide PHI is involved in regulating water and electrolyte transportation, particularly in the jejunum of humans, and has shown inhibitory effects on fluid absorption in the small intestine of pigs and rats . Research involving intravenous infusion of synthetic PHI in the rat small intestine demonstrated a reduction in net fluid absorption in the duodenum and jejunum, while simultaneously inducing net secretion in the ileum . This indicates that synthetic PHI possesses a strong capacity to stimulate intestinal secretion in the rat . Furthermore, PHI-(1-27)-Gly has been specifically identified as a significant naturally occurring form of PHI within the rat small intestine .

Effects on Gastrointestinal Motility and Secretion in Animal Models

Peptide PHI, in its broader context, has been observed to influence gastrointestinal function in animal models, demonstrating regulatory effects on both motility and secretion. Studies have shown that peptide PHI plays a role in regulating water and electrolyte transportation in the human jejunum, exerting inhibitory effects on fluid absorption in the small intestine of pigs and rats . Furthermore, PHI is known to induce a reversible net secretion of fluid and electrolytes in the jejunum and ileum, and to some extent, in the colon .

In terms of gastrointestinal motility, the relaxant potency of various PHI forms and VIP has been investigated in the rat gastric fundus. Research indicates a distinct hierarchy in their ability to relax precontracted fundus tissues. Vasoactive Intestinal Peptide (VIP) demonstrates the highest potency, followed by rat PHI (which encompasses PHI-Gly), then PHM, PHV, PHI-Gly, and finally porcine PHI. Specifically, rat PHI is reported to be only twice less potent than VIP in inducing this relaxant effect .

Peptide VariantRelative Relaxant Potency (vs. VIP) in Rat Gastric Fundus
VIPHighest
Rat PHI2 times less potent than VIP
PHMLower than Rat PHI
PHVLower than PHM
PHI-GlyLower than PHV
Porcine PHILeast potent

Role in Enteric Neuroendocrine Cell Processes

The involvement of PHI in enteric neuroendocrine cell processes is critical for gastrointestinal physiology. Human studies have indicated that the release of PHI into the stomach directly influences neuroendocrine cell processes that govern gastrointestinal functions . This highlights its localized regulatory capacity within the digestive system. Additionally, related peptides, such as pituitary adenylate cyclase-activating polypeptide (PACAP), which shares sequence homology with PHI, have been shown to stimulate enterochromaffin-like cells . This interaction suggests a broader family involvement in modulating the activities of these key endocrine cells within the gut.

Influence on Cellular Proliferation and Growth

The peptide histidine isoleucine family, including PHI-Gly, is recognized for its significant contribution to the regulation of cell growth rates. This influence extends to vital tissues such as the intestine and the brain . The capacity of these peptides to modulate cellular proliferation underscores their importance in tissue maintenance, repair, and development.

Impact on Cell Growth Rate in Intestinal and Brain Tissues

Peptide PHI is explicitly stated to play a vital role in the cell growth rate within both intestinal and brain tissues . This indicates a dual role in both peripheral and central systems. In the brain, PHI-Gly has been identified as one of three coexisting forms of PHI, alongside PHI-(1-27)-NH2 and PHV(1-42). These forms exhibit differential distribution across various rat brain regions, including the temporal cortex, hippocampus, striatum, and hypothalamus . PHI-Gly constitutes a notable percentage of the total immunoreactive PHI (PHI-IR) in these areas, representing 18% in the cortex and hippocampus, and 11% in the striatum and hypothalamus .

In the small intestine, PHI-(1-27)-Gly has been identified as a previously undescribed and most abundant form of PHI in rat small intestinal extracts, based on immunoassay findings. Its identification was confirmed through amino acid sequencing and co-elution with synthetic rat PHI-(1-27)-Gly . This suggests a significant and potentially distinct role for PHI-Gly in intestinal cellular processes, including growth and maintenance.

Brain RegionPercentage of Total PHI-IR as PHI-Gly
Temporal Cortex18%
Hippocampus18%
Striatum11%
Hypothalamus11%

Comparative Physiological Actions with Related Peptides (e.g., PHI-(1-27)-NH2, VIP)

This compound shares structural and functional similarities with several related peptides, notably PHI-(1-27)-NH2 and Vasoactive Intestinal Peptide (VIP). PHI generally exhibits significant amino acid sequence homology with VIP, secretin, glucagon (B607659), and other growth hormone-releasing factors . Specifically, PHI has structural homologies to VIP and growth hormone-releasing factor (GRF) .

Beyond structural resemblances, PHI demonstrates a range of biological activities that mirror those of VIP . For instance, PHI has the capacity to inhibit the binding of VIP to its receptors and can stimulate cyclic AMP production .

In comparative studies, the physiological actions of PHI-(1-27)-NH2 and VIP have been extensively examined. In the non-pregnant rabbit uterus, both VIP and PHI (referring to PHI-(1-27)-NH2) are equipotent in their inhibitory effects on mechanical nonvascular and vascular smooth muscle activity. Furthermore, both peptides have been found to increase myometrial blood flow with comparable potency and efficacy, and their combined effect is additive.

Methodological Approaches for Investigating Peptide Phi 1 27 Glycine

Biochemical and Immunological Detection Methods

To identify and quantify peptide PHI-(1-27)-glycine within complex biological matrices, researchers have utilized highly sensitive biochemical and immunological techniques. These methods are crucial for separating and detecting specific peptide forms, particularly when they coexist with structurally related peptides.

Radioimmunoassay (RIA) has been a primary tool for the quantification of this compound in biological samples. For instance, RIA was instrumental in the separation and identification of three immunoreactive forms of PHI (I, II, and III) from rat small intestinal extracts, following their resolution on a Fractogel column . Peak II, which was subsequently identified as rat PHI-(1–27)-Gly, was notably the most abundant form detected by immunoassay in these extracts .

In addition to its role in initial identification, RIA has also been employed to study the differential distribution of PHI forms, including PHI-(1-27)-glycine, in various rat brain regions. After chromatographic separation, RIA revealed that PHI-Gly constituted 18% of the total PHI-immunoreactivity (PHI-IR) in the temporal cortex and hippocampus, and 11% in the striatum and hypothalamus . This highlights RIA's capability for quantitative assessment and discerning the relative proportions of coexisting peptide variants in specific tissues.

Table 1: Differential Distribution of PHI Forms in Rat Brain Regions (Percentage of Total PHI-IR)

Brain RegionPHI(1-27)NH2 (%)PHI-Gly (%)PHV(1-42) (%)
Temporal Cortex551826
Hippocampus551826
Hypothalamus621126
Striatum701118

Note: Data derived from studies on rat brain regions.

Radioreceptor assay (RRA) complements RIA by assessing the biological activity of peptides through their binding to specific receptors. In the purification process of PHI-(1-27)-glycine from rat small intestine, a rapid RRA utilizing rat liver membrane preparations was employed during the later stages of purification, following initial chromatographic steps involving RIA . This dual approach enabled the purification of the peptide to homogeneity, validating its receptor binding properties alongside its immunological detection.

Chromatographic separation techniques are fundamental for isolating and purifying this compound from crude biological extracts. Fractogel column chromatography, specifically, was utilized to resolve three immunoreactive forms of PHI, including PHI-(1-27)-glycine, from rat small intestinal extracts . This method was critical for isolating the distinct PHI variants before their further characterization. Similarly, chromatographic separation on Fractogel was integral to observing the differential distribution of PHI forms in rat brain regions, prior to radioimmunoassay for their quantification . The coelution of the purified peptide with synthetic rat PHI-(1–27)-Gly standards on these columns served as a crucial confirmation of its identity .

Radioreceptor Assay (RRA) using Membrane Preparations (e.g., rat liver membranes)

Structural Analysis and Peptide Sequencing

Determining the precise amino acid sequence and structural features of this compound is essential for its definitive identification and understanding its biological function.

Amino acid sequencing plays a pivotal role in the definitive identification of this compound. The full sequencing amino acid analysis of this peptide, particularly after C-terminal digestion by carboxypeptidase-Y, was a key step in its identification as a new PHI variant in the rat small intestine . The precise sequence determination and its coelution with synthetic rat PHI-(1–27)-Gly provided conclusive evidence for its structure . This enzymatic digestion method allows for the sequential removal of amino acids from the C-terminus, facilitating the reconstruction of the peptide's full sequence.

In Vitro Cell and Tissue Culture Models

While specific detailed findings for this compound exclusively within in vitro cell and tissue culture models were not extensively documented within the search scope, such models are generally indispensable for understanding peptide functions, mechanisms of action, and receptor interactions. In the broader context of peptide research, cell and tissue cultures provide controlled environments to investigate cellular responses to peptides, such as receptor binding, signal transduction, and modulation of cellular processes. For example, related peptides like PACAP (Pituitary Adenylate Cyclase-Activating Peptide), which belongs to the same family as PHI, have been extensively studied in cell culture to characterize their interactions with G-protein coupled receptors like PAC1, VPAC1, and VPAC2 . These models allow for the assessment of factors like peptide stability, solubility, and the impact of amino acid substitutions on receptor selectivity . Although direct research findings for PHI-(1-27)-glycine in these specific model systems were not found, the principles and utility of in vitro cell and tissue culture remain crucial for comprehensive peptide characterization and future investigations of this particular compound.

Primary Cell Cultures and Established Cell Lines for Functional Studies

Primary cell cultures and established cell lines serve as fundamental tools for dissecting the cellular effects of this compound. These models enable controlled investigations into receptor activation, signal transduction, and downstream biological responses. For instance, freshly prepared anterior pituitary fragments from rats have been utilized to study the effect of PHI-27 on adrenocorticotropic hormone (ACTH) release . Established cell lines, such as CHO-K1 cells engineered to stably express human VPAC1 receptors, are employed to screen peptide libraries and assess binding characteristics . Similarly, the mouse neuroblastoma cell line Neuro2a has been instrumental in exploring the impact of PHI and VIP on cellular proliferation and the activity of signaling pathways like cyclic AMP (cAMP) and extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein (MAP) kinase . These in vitro systems allow for precise control over experimental conditions and enable the characterization of direct cellular responses to the peptide.

Receptor Binding Assays to Determine Affinity and Specificity

Receptor binding assays are crucial for quantifying the affinity and specificity with which this compound interacts with its target receptors. Given that PHI shares receptors with VIP, particularly the VPAC1 and VPAC2 receptors, these assays often involve competitive binding experiments . Techniques such as competitive inhibition ELISA (Enzyme-Linked Immunosorbent Assay) and flow cytometry are employed using cells stably expressing the target receptors, such as CHO-K1 cells with VPAC1 receptors . Radioligand binding assays, utilizing radioactively labeled peptides like 125I-PHI or 125I-VIP, are a standard method to determine dissociation constants (Kd) and receptor densities (Bmax) . Conditions for these assays are carefully optimized to minimize issues like peptide adsorption and instability, which can lead to false negative results . Studies have identified both bivalent VIP/PACAP sites and high-affinity "PHI-preferring" binding sites .

Functional Assays (e.g., cAMP accumulation, intracellular calcium flux)

Beyond receptor binding, functional assays are essential to determine the biological consequences of receptor activation by this compound. Key functional assays include measuring intracellular second messenger levels such as cAMP accumulation and intracellular calcium flux. PHI has been shown to stimulate cyclic AMP production . Studies often evaluate antagonistic or agonistic activities of peptides by pre-incubating cells with the peptide and then measuring calcium mobilization or cAMP production . For instance, in chromaffin cells, the elevation of intracellular calcium and cAMP synergistically stimulates vasoactive intestinal polypeptide (VIP) biosynthesis, highlighting the importance of these pathways . In Neuro2a cells, PHI's inhibitory activity has been linked to changes in the MAP kinase pathway, independent of protein kinase A (PKA) or protein kinase C (PKC) . Furthermore, PHI-27 has been observed to potentiate the ACTH-releasing effect of corticotropin-releasing factor (CRF) in superfused rat anterior pituitary fragments, demonstrating its functional impact on hormone secretion .

Preclinical Animal Models for Physiological Characterization

Preclinical animal models are indispensable for characterizing the complex physiological effects of this compound in a whole-organism context, bridging the gap between in vitro findings and potential human relevance.

Rodent Models (e.g., rats and pigs for gastrointestinal studies)

Rodent models, particularly mice and rats, are widely used. Peptide PHI was originally isolated from the porcine gastrointestinal tract, indicating its natural presence and potential roles in the porcine system . In rats, PHI is found in the hypophysial portal plasma . Genetically modified mice, such as VIP- and PHI-deficient mice, have been developed to investigate the in vivo roles of these peptides, revealing their critical involvement in the generation and synchronization of circadian rhythms . These models have also provided insights into PHI's contribution to gastrointestinal functions, with studies on VPAC1 knockout mice showing growth retardation and intestinal obstruction, and VPAC2 knockout mice exhibiting decreased glucose-induced insulin (B600854) secretion . Murine models of inflammatory bowel disease, such as trinitrobenzene sulfonic acid (TNBS)-induced colitis and dextran (B179266) sodium sulfate (B86663) (DSS) models, have been used with VIP knockout mice, which can inform studies on PHI given their shared receptor systems .

Measurement of Physiological Parameters in vivo

In vivo studies in animal models allow for the measurement of various physiological parameters to assess the biological impact of PHI-(1-27)-glycine. For instance, in studies involving synthetic human PHI (PHM), plasma prolactin (PRL) levels have been measured after intravenous administration, demonstrating its prolactin-releasing activity . In gastrointestinal studies, physiological parameters can include assessments of intestinal motility and secretion, as peptides like VIP (and by extension PHI) are known to inhibit these processes. In models involving VPAC1 or VPAC2 knockout mice, researchers observe changes in glucose-induced insulin secretion, growth, and the presence of intestinal obstruction or hypoglycemia . Furthermore, in models of colitis, parameters such as weight loss, intestinal damage, and the elevation of local and systemic proinflammatory cytokine levels are quantified to understand the peptide's role in inflammatory responses . The presence of PHI in the brain and gut, where it likely acts as a neurotransmitter or neuromodulator, also necessitates the measurement of concentrations in tissues and cerebrospinal fluid (CSF) to understand its physiological roles .

Peptide Synthesis and Analog Design for Structure-Activity Relationship (SAR) Studies

Peptide synthesis is a critical step in providing sufficient quantities of high-purity this compound and its analogs for detailed biochemical and functional studies. Structure-Activity Relationship (SAR) studies are then conducted to understand how modifications to the peptide's structure influence its biological activity.

The most common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, typically using Fmoc-based chemistry. Each cycle involves deprotection of the amino group, coupling with a protected amino acid, and often a capping step to prevent incomplete couplings. After synthesis, the peptide is cleaved from the resin and purified, commonly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC), as side products like truncated peptides can form during the process. For longer peptides (e.g., over 100 amino acids), Native Chemical Ligation (NCL) can be employed, which involves coupling two unprotected peptide segments.

Analog design for SAR studies aims to identify the crucial amino acid residues or structural motifs responsible for the peptide's activity and receptor interaction. This can involve making systematic changes, such as truncations of N- or C-terminal portions of the peptide, which can significantly affect activity. Rational design strategies, often aided by computational techniques, are used to create novel analogs. These computational methods can predict peptide binding specificity and optimize sequences and structures, for example, by designing extensions that interact with a receptor outside the canonical binding pocket. The incorporation of non-natural amino acids, such as β-amino acids, can also be explored to modulate conformation, dynamics, and proteolytic susceptibility, providing insights into structural requirements for receptor binding. For SAR studies, high-purity peptides (typically 95% or higher) are required to ensure reliable results in quantitative receptor-ligand interaction studies and bioassays.

Compound Name and PubChem CID Table

This table lists the chemical compounds mentioned in the article along with their corresponding PubChem Compound Identification (CID) numbers.

Compound NamePubChem CID
Peptide PHI-(1-27) (human PHM-27, a common form of PHI)16133840
Vasoactive Intestinal Peptide (VIP)44567960
Glycine (B1666218)750

Interactive Data Tables (Illustrative Example - No Specific Data from Search Results):

Table 1: Illustrative Receptor Binding Affinities of Peptide PHI Analogs (Example)

Peptide AnalogTarget ReceptorKd (nM)Assay TypeCell Line
PHI-(1-27)VPAC10.5Radioligand BindingCHO-K1/VPAC1
PHI-(1-27)-GlycineVPAC10.8Competitive Inhibition ELISACHO-K1/VPAC1
VIPVPAC10.3Radioligand BindingCHO-K1/VPAC1
PHI-(1-27)VPAC22.0Radioligand BindingOther Cell Line

Data in this table is hypothetical and for illustrative purposes only, demonstrating the potential structure of an interactive data table.

Solid-Phase Peptide Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone methodology for generating this compound and its various analogs in a controlled and efficient manner. Developed by Robert Bruce Merrifield, SPPS revolutionized peptide chemistry by allowing sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support. This technique offers advantages such as simplicity, speed, and efficiency by avoiding losses associated with the isolation and purification of intermediates, ultimately leading to high yields of the final product.

The general SPPS process involves several repetitive steps:

Resin Preparation : A functionalized polymeric resin, such as polystyrene or polyethylene (B3416737) glycol-based resins, is prepared to allow the attachment of the first amino acid. Common resins include Rink amide resin, TentaGel resins, 2-chlorotrityl chloride (2-CTC resin), and Wang resin.

Amino Acid Loading : The initial amino acid, typically protected at its N-terminus (e.g., with Fmoc or Boc groups) to prevent unwanted reactions, is covalently attached to the resin via its carboxyl group.

Sequential Coupling and Deprotection : Each subsequent amino acid, also N-terminally protected, is added in a specific sequence. This involves a coupling step where the free amino group of the resin-bound peptide reacts with the carboxyl group of the incoming protected amino acid, facilitated by activating agents (e.g., HOBt, DIC, HCTU). Following coupling, the N-terminal protecting group of the newly added amino acid is removed (deprotection), typically using mild reagents like piperidine (B6355638) for Fmoc chemistry or strong acids for Boc chemistry, to expose the amino group for the next coupling cycle. The Fmoc strategy is often favored due to its milder deprotection conditions.

Cleavage and Purification : Once the complete peptide sequence is assembled, the peptide is cleaved from the solid support, usually under acidic conditions (e.g., trifluoroacetic acid), which also removes any remaining side-chain protecting groups. The crude peptide is then purified, commonly by high-performance liquid chromatography (HPLC), to obtain the desired purity.

For this compound, solid-phase synthesis using the Fmoc polyamide method has been successfully employed, demonstrating the feasibility of producing this specific 27-amino acid variant.

Creation of Modified PHI-(1-27)-Glycine Analogs for Functional Characterization

The generation of modified peptide analogs is a crucial strategy for understanding the functional importance of specific amino acid residues, particularly for structure-activity relationship (SAR) studies. For this compound, the creation of analogs is essential to dissect its unique biological properties compared to other forms of PHI.

Methods for Analog Generation: Analogs of PHI-(1-27)-glycine can be synthesized using SPPS techniques by incorporating specific amino acid substitutions, truncations, or modifications during the synthesis process. For example:

C-terminal Modifications : Comparing PHI-(1-27)-glycine with PHI-(1-27)-NH2 (the amidated form) is a direct way to assess the impact of the C-terminal glycine on activity. This involves synthesizing both forms and comparing their biological profiles.

Truncations : Shortened versions of the peptide (e.g., N- or C-terminal truncations) can pinpoint essential regions for activity or binding.

Amino Acid Substitutions : Replacing specific amino acids with others (e.g., alanine (B10760859) scanning) can reveal the importance of particular residues for receptor interaction or stability.

Functional Characterization and Research Findings: Detailed research findings on PHI-(1-27)-glycine demonstrate its isolation and identification as a distinct and major form of PHI in rat small intestinal extracts. This was achieved through chromatographic separation, followed by specific radioimmunoassay (RIA) and receptor radioreceptor assay (RRA) using rat liver membranes. These assays were instrumental in purifying the peptide to homogeneity and confirming its identity through full sequencing amino acid analysis after C-terminal digestion by carboxypeptidase-Y, and by coelution with synthetic rat PHI-(1-27)-Gly. The finding that PHI-(1-27)-Gly is a "new major form" suggests its significant physiological relevance, potentially as an important intermediate or an active peptide with its own distinct profile. Although specific quantitative data on its direct receptor binding affinities or detailed enzymatic activities were not provided in the search results to form a numerical table, its identification via receptor assays confirms its ability to interact with PHI receptors.

Further functional characterization of peptides, including analogs, typically involves a range of in vitro and in vivo assays, depending on the hypothesized function. For peptides like PHI, these may include:

Receptor Binding Assays : Quantifying the affinity of the peptide and its analogs for specific receptors (e.g., VIP/PHI receptors), often using radiolabeled ligands.

Enzymatic Stability Assays : Assessing the peptide's resistance to degradation by peptidases present in biological fluids.

Cell-based Assays : Measuring intracellular signaling pathways activated by the peptide, such as adenylate cyclase stimulation, which is a known effect of PHI family peptides.

Physiological Assays : Investigating effects on smooth muscle contraction, electrolyte transport, or neuroendocrine secretion, as PHI is known to influence these processes.

The comparative study of PHI-(1-27)-glycine against its amidated form or other synthetic analogs is crucial for understanding the precise biological role of the C-terminal glycine in the context of PHI's diverse functions.

Table 1: Key Forms of Peptide Histidine Isoleucinamide (PHI) Identified in Rat Small Intestine

PHI FormC-Terminal ModificationRelative Abundance (based on immunoassay)Identification Method
Peak IExtendedNot specifiedTentatively considered PHI extended with connecting peptide
Peak IIGlycineMost abundantFull sequencing amino acid analysis, coelution with synthetic standard
Peak IIIAmide (-NH2)Not specifiedCoelution with synthetic standard, amino acid sequence

Table 2: Common Reagents and Materials in Solid-Phase Peptide Synthesis

CategoryExamples of Reagents/MaterialsRole in SPPS
Solid Support Polystyrene resins, Polyethylene glycol-based resins, Rink amide resin, TentaGel resins, 2-chlorotrityl chloride (2-CTC resin), Wang resinProvides an insoluble matrix for peptide chain elongation
N-Protecting Groups Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl)Reversibly blocks the N-terminus of amino acids during coupling cycles
Coupling Reagents DIC (N,N'-Diisopropylcarbodiimide), HOBt (1-hydroxybenzotriazole), HCTU (2-(6-Chloro-1-H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)Facilitate the formation of peptide bonds by activating carboxyl groups
Deprotection Reagents Piperidine (for Fmoc), Trifluoroacetic acid (TFA) (for Boc and cleavage)Removes N-terminal protecting groups or cleaves peptide from resin
Solvents DMF (N,N-dimethylformamide), DCM (Dichloromethane), NMP (N-methyl-2-pyrrolidone)Dissolves reagents and swells the resin for efficient reactions
Scavengers TIPS (Triisopropylsilane), Water (H2O)Protects sensitive amino acid side chains during cleavage

Future Directions in Peptide Phi 1 27 Glycine Research

Elucidation of Unexplored Physiological Roles

While peptide PHI-(1-27)-glycine has been identified as a significant endogenous form of PHI, its precise and unique physiological roles, beyond those broadly attributed to PHI or VIP, remain largely unexplored. PHI is known to be derived from the same precursor as VIP and shares significant sequence homology with VIP. The VIP/PACAP family of peptides mediates a wide array of physiological processes, including neuronal survival, glycogen (B147801) metabolism in astrocytes, vasodilation, immune regulation, and insulin (B600854) secretion.

Future research should focus on deciphering the specific contributions of this compound within these complex biological systems. Given its identification as a major form in the rat small intestine, investigations into its precise involvement in gastrointestinal functions, such as motility, secretion, and local immune responses, would be particularly pertinent . This could involve targeted studies using selective genetic models or pharmacological tools (once developed) to differentiate its effects from those of other VIP/PACAP family members.

Detailed Understanding of Specific Receptor Isoform Interactions and Signaling Bias

Peptides like PHI interact with G protein-coupled receptors (GPCRs), specifically the VPAC1R and VPAC2R receptors, which are also targets for VIP and PACAP. Although PHI generally binds to VPAC1R and VPAC2R with lower affinity compared to VIP, a detailed understanding of how this compound interacts with specific VPAC receptor isoforms is a critical future direction.

Research should aim to precisely characterize the binding kinetics, affinity, and functional selectivity of this compound across known VPAC1 and VPAC2 receptor isoforms. Furthermore, investigating the potential for biased signaling—where a ligand differentially activates specific intracellular signaling pathways through the same receptor—is crucial. Understanding if this compound preferentially activates certain G protein pathways (e.g., Gs, Gq/11, Gi/o) or downstream effectors (e.g., cAMP, PLC, ERK) compared to VIP or other PHI forms would provide valuable insights into its distinct biological profile. This detailed characterization is essential for identifying unique pharmacological properties that could be leveraged for therapeutic development.

Investigation of Downstream Molecular Targets and Interaction Partners

The activation of VPAC receptors by VIP and PACAP triggers a multitude of intracellular signaling cascades, including the activation of adenylate cyclase (AC) leading to cAMP production, and the activation of phospholipase C (PLC) resulting in the formation of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These pathways subsequently modulate various effector proteins such as protein kinase A (PKA) and protein kinase C (PKC), as well as intracellular Ca2+ release. Transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of insulin-like growth factor-1 (IGF-1) have also been noted downstream of PAC1R activation.

A significant future direction involves the comprehensive investigation of the specific downstream molecular targets and interaction partners of this compound. This includes:

Identifying unique intracellular signaling pathways activated by this compound that may differ from those induced by other VIP/PACAP family peptides.

Mapping its specific protein-protein interactions within the cell, both at the receptor level and further downstream, to understand the molecular machinery mediating its effects.

Exploring the gene expression profiles and metabolic changes specifically induced by this compound, which could reveal novel cellular functions.

Such studies would provide a more complete picture of the molecular mechanisms underlying its physiological actions and potential therapeutic effects.

Development of Highly Selective Research Tools (e.g., agonists, antagonists)

The development of highly selective pharmacological tools is paramount for dissecting the specific functions of this compound. Current tools may not adequately differentiate between the activities of this compound and other related peptides like VIP or amidated PHI.

Future efforts should prioritize the rational design and synthesis of peptide or non-peptide agonists and antagonists that exhibit high selectivity for this compound and its specific receptor interactions. Strategies for developing such tools could draw inspiration from the modifications applied to other class B GPCR ligands, where amino-terminal truncations or specific amino acid substitutions have yielded selective antagonists or altered selectivity profiles. The aim is to create probes that enable researchers to precisely modulate this compound's activity in vitro and in vivo, thereby facilitating the elucidation of its distinct physiological roles and therapeutic potential.

Preclinical Development of PHI-(1-27)-Glycine or Analogs as Modulators of Biological Processes

Given the broad physiological relevance of the VIP/PACAP family, the preclinical development of this compound or its analogs as modulators of biological processes holds significant promise. This includes exploring its potential in areas such as:

Neuroprotection and Neurological Disorders: PACAP, a related peptide, has shown neuroprotective effects and modulates inflammatory responses and circulation within the brain. This compound could be investigated for similar neuroprotective properties in models of neurodegenerative or neuroinflammatory diseases.

Immune and Inflammatory Conditions: VPAC receptors are considered attractive targets for immune and inflammatory conditions. Preclinical studies could explore the anti-inflammatory or immunomodulatory effects of this compound.

Metabolic Regulation: The VIP/PACAP system is involved in metabolic processes, including insulin secretion. Further research could assess the role of this compound in glucose homeostasis and its potential in metabolic disorders.

Gastrointestinal Health: As a major form in the small intestine, its role in gut function and potential therapeutic applications in gastrointestinal disorders warrant dedicated preclinical investigation .

The development of stable, potent, and selective analogs of this compound with improved pharmacokinetic profiles would be crucial for advancing these preclinical investigations toward potential therapeutic applications.

Q & A

How can the PICO framework be applied to formulate research questions for studying PHI-(1-27)-glycine?

The PICO framework (Population, Intervention/Exposure, Comparison, Outcome) ensures clarity and testability. For example:

  • Population : Mouse pancreatic β-islets.
  • Intervention : Exposure to PHI-(1-27)-glycine and its proteolytic fragments (e.g., PHI(1-22)).
  • Comparison : Untreated controls or fragments like PHI(3-27).
  • Outcome : Insulin secretion levels (measured via glucose-stimulated insulin secretion [GSIS] assays).
    This structure helps define variables and align experiments with testable hypotheses .

Q. What analytical methods ensure batch-to-batch consistency of synthetic PHI-(1-27)-glycine?

  • HPLC and Mass Spectrometry (MS) : Use reverse-phase HPLC to assess purity (>95%) and MS to confirm molecular weight.
  • Peptide Content Analysis : Quantify peptide vs. salt/water content via amino acid analysis or UV spectrophotometry.
  • Stability Testing : Monitor solubility and degradation under storage conditions (e.g., -80°C lyophilized vs. solution).
    Note: Variations in impurities may not affect general assays but require tighter controls for sensitive bioassays (e.g., GSIS) .

Q. How should preclinical studies evaluate PHI-(1-27)-glycine bioactivity while ensuring reproducibility?

  • NIH Guidelines Compliance : Report detailed experimental conditions (e.g., lysate preparation, incubation times, inhibitor concentrations) to enable replication.
  • Control Groups : Include untreated samples and protease-inhibited groups to isolate peptide effects.
  • Statistical Power : Calculate sample sizes using pilot data to ensure adequate power for detecting insulin secretion changes .

Advanced Research Questions

Q. How can peptidomics strategies elucidate proteolytic pathways processing PHI-(1-27)-glycine?

  • Workflow :
    • In Vitro Incubation : Expose PHI-(1-27)-glycine to intestinal lysates.
    • LC-MS Analysis : Identify fragments (e.g., PHI(1-22) and PHI(3-27)) and quantify cleavage kinetics.
    • Enzyme Inhibition : Use chemical inhibitors (e.g., sitagliptin for DPP4) to confirm protease roles.
  • In Vivo Validation : Compare fragment prevalence in tissue samples (e.g., intestine) to in vitro results, accounting for competitive substrates that may alter processing .

Q. How do researchers resolve contradictions in PHI-(1-27)-glycine fragment detection between in vitro and in vivo studies?

  • Hypothesis Testing : If PHI(3-27) is absent in vivo despite in vitro production, investigate competitive inhibition (e.g., high levels of other DPP4 substrates).
  • Experimental Design :
    • Dose-Response Studies : Vary substrate concentrations to mimic physiological conditions.
    • Recombinant Enzyme Assays : Test DPP4 activity against PHI-(1-27)-glycine in isolation vs. mixed substrates.
    • Data Interpretation : Use kinetic models to explain reduced cleavage rates in complex environments .

Q. What methodologies quantify PHI-(1-27)-glycine and its fragments in biological matrices?

  • HPLC-UV/ELS Detection : Separate glycine, triglycine, and PHI fragments using C18 columns, with mobile-phase optimization for polar residues.
  • Calibration Standards : Use synthetic fragments (e.g., PHI(1-22)) to validate retention times and detection limits.
  • Cross-Validation : Pair HPLC with immunoassays (e.g., ELISA) for sensitive quantification in low-abundance samples .

Methodological Considerations for Data Interpretation

Q. How can researchers mitigate batch-to-batch variability in PHI-(1-27)-glycine bioactivity assays?

  • Pre-Assay Normalization : Adjust peptide concentrations based on peptide content analysis.
  • Internal Controls : Include reference samples (e.g., commercial PHI-(1-27)-glycine) in each assay batch.
  • Blinded Analysis : Randomize sample assignments to reduce investigator bias .

Q. What statistical approaches address variability in peptide stability studies?

  • Mixed-Effects Models : Account for repeated measures (e.g., degradation over time) and random factors (e.g., storage conditions).
  • Survival Analysis : Model time-to-degradation curves under varying pH/temperature conditions.
  • Data Reporting : Use coefficient of variation (CV) to quantify batch variability in stability metrics .

Tables for Key Experimental Parameters

Parameter In Vitro Proteolysis In Vivo Fragment Detection
Sample Type Intestinal lysatesTissue homogenates
Key Enzymes DPP4, unidentified C-terminal peptidasesCompetitive DPP4 substrates
Detection Limit (HPLC) 0.1 µg/mL0.5 µg/mL (ELISA cross-check)
Critical Controls Protease inhibitors, recombinant DPP4Tissue-specific blanks
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.